

# Technical Support Center: Improving Conformality of HfO<sub>2</sub> Films Using TDMAH

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## Compound of Interest

Compound Name: *Hafnium, tetrakis(dimethylamino)-*

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Welcome to the technical support guide for researchers and scientists working with Tetrakis(dimethylamido)hafnium (TDMAH) for the Atomic Layer Deposition (ALD) of Hafnium Dioxide (HfO<sub>2</sub>) thin films. This center is designed to provide expert-driven, practical solutions to common challenges related to film conformality. As Senior Application Scientists, we understand that achieving perfectly uniform coatings on complex, high-aspect-ratio structures is critical for device performance. This guide provides in-depth troubleshooting advice and foundational knowledge to help you optimize your deposition process.

## Troubleshooting Guide: Diagnosing and Solving Conformality Issues

This section addresses specific problems you may encounter during your HfO<sub>2</sub> deposition experiments using TDMAH. Each answer provides a diagnosis of the potential cause and a step-by-step protocol to resolve the issue.

### Q1: Why is my HfO<sub>2</sub> film thicker at the top of my high-aspect-ratio structure than at the bottom? This "pinching off" effect is ruining my device.

A1: Cause & Analysis

This is a classic sign of non-ideal ALD behavior, where the growth is not perfectly self-limiting. The two most common culprits are insufficient precursor exposure or inadequate purge times.

- **Insufficient Precursor Exposure:** The TDMAH molecules may not have enough time or a high enough concentration to diffuse to the bottom of deep trenches or complex topographies. This leads to a lower concentration of adsorbed precursor at the bottom compared to the top, resulting in non-uniform growth.
- **Inadequate Purge Times:** If the purge step after either the TDMAH or the co-reactant (e.g., H<sub>2</sub>O, O<sub>3</sub>, or O<sub>2</sub> plasma) pulse is too short, residual molecules can remain in the chamber and within the high-aspect-ratio features. When the next precursor is introduced, it can react with these residuals in the gas phase, leading to a Chemical Vapor Deposition (CVD)-like growth. [1] This CVD component is not self-limiting and tends to deposit preferentially at the entrance of features, causing the observed "pinching off." [1]

#### Solution: Saturation Curve Determination Protocol

To ensure self-limiting growth, you must operate under saturated conditions. This protocol will help you find the minimum pulse and purge times required for your specific reactor and substrate.

#### Step-by-Step Protocol:

- **Fix Other Parameters:** Set your deposition temperature to a known value within the ALD window (e.g., 200-250°C) and choose a fixed, long purge time (e.g., 20 seconds) for both precursors.
- **Vary TDMAH Pulse Time:**
  - Deposit HfO<sub>2</sub> films on test substrates (ideally with high-aspect-ratio features) using a range of TDMAH pulse times (e.g., 0.1s, 0.5s, 1s, 2s, 4s), while keeping the co-reactant pulse time long and constant.
  - Measure the film thickness (or Growth Per Cycle - GPC) for each pulse time.
  - Plot GPC vs. TDMAH Pulse Time. The point at which the GPC stops increasing and plateaus is the minimum saturation pulse time. Choose a pulse time slightly longer than this minimum (e.g., 1.5x the minimum) for your process.
- **Vary Co-Reactant Pulse Time:**

- Using the determined saturated TDMAH pulse time, repeat the experiment, but this time vary the co-reactant (e.g., H<sub>2</sub>O) pulse time.
- Plot GPC vs. Co-Reactant Pulse Time and determine its saturation point.
- Optimize Purge Times:
  - Using the saturated pulse times for both precursors, deposit films with varying purge times (e.g., 20s, 15s, 10s, 5s, 2s).
  - Plot GPC vs. Purge Time. An increase in GPC at shorter purge times is a clear indication of a CVD-like reaction component.[1] The minimum purge time is the shortest duration that maintains the stable, lower GPC observed with long purges.

## Q2: My Growth Per Cycle (GPC) is unexpectedly high, and film conformality is poor, especially at higher temperatures. What's wrong?

### A2: Cause & Analysis

A high GPC coupled with poor conformality, particularly at the upper end of the temperature range, strongly suggests thermal decomposition of the TDMAH precursor.[1][2] While ALD relies on surface reactions, precursor decomposition is a gas-phase reaction that is not self-limiting.

- Mechanism: TDMAH can become thermally unstable at elevated temperatures.[2] Studies on similar precursors like Tetrakis(ethylmethylamido)hafnium (TEMAH) show rapid decomposition beginning around 275°C–300°C.[3][4] When TDMAH decomposes, it creates reactive species that deposit non-uniformly on all surfaces, including the reactor walls and the substrate, in a CVD-like manner. This leads to a higher apparent GPC and significantly degrades conformality, as the deposition is no longer governed by surface site availability. This can also lead to increased surface roughness.[3]

### Solution: Operating within the ALD Temperature Window

You must identify and operate within the stable "ALD window" for the TDMAH/co-reactant chemistry.

### Troubleshooting Steps:

- Verify Precursor Stability: TDMAH can decompose if the delivery lines or the precursor vessel itself are heated too aggressively (e.g., above 120-150°C).[5] Ensure your delivery setup is not overheating the precursor before it even reaches the chamber.
- Perform a Temperature Sweep:
  - Using saturated pulse and purge times determined from the protocol in Q1, deposit HfO<sub>2</sub> films across a range of substrate temperatures (e.g., 150°C to 350°C in 25°C increments).
  - Measure and plot the GPC as a function of temperature.
- Analyze the ALD Window:
  - Too Low Temp (<150°C): GPC may be high due to precursor condensation, leading to poor film quality.[1]
  - ALD Window (approx. 180°C - 250°C): The GPC should be relatively stable and constant. [1] This is the ideal range for conformal growth.
  - Too High Temp (>250°C): A sharp increase in GPC indicates the onset of thermal decomposition.[1][2] You must lower your process temperature to be comfortably within the stable ALD window.

### Data Summary: Temperature Effects on TDMAH ALD

Temperature Range	GPC Behavior	Primary Mechanism	Effect on Conformality
< 150°C	Increases as temp decreases	Precursor Condensation	Poor
180°C - 240°C	Stable and Constant	Self-limiting Surface Reactions	Excellent
> 250°C	Increases as temp increases	Thermal Decomposition (CVD-like)	Poor
> 300°C	Significant GPC Increase	Strong Decomposition, Crystallization	Very Poor, High Roughness

Note: The exact temperature ranges can vary based on reactor design and pressure.[1]

### Q3: I'm using Plasma-Enhanced ALD (PEALD) to lower my deposition temperature, but my conformality in deep trenches is still not 100%. How can plasma parameters affect this?

#### A3: Cause & Analysis

While PEALD allows for lower deposition temperatures, it introduces new variables that can impact conformality. The issue often lies with the recombination of plasma radicals before they reach the bottom of high-aspect-ratio features.

- **Radical Recombination:** The O<sub>2</sub> plasma generates highly reactive oxygen radicals. These radicals have a finite lifetime and can recombine into less reactive O<sub>2</sub> molecules upon collision with surfaces. In a deep, narrow trench, the probability of a radical colliding with the sidewalls and deactivating before reaching the bottom is high. This creates a gradient in reactive species, leading to incomplete ligand removal at the bottom of the trench and poor conformality.

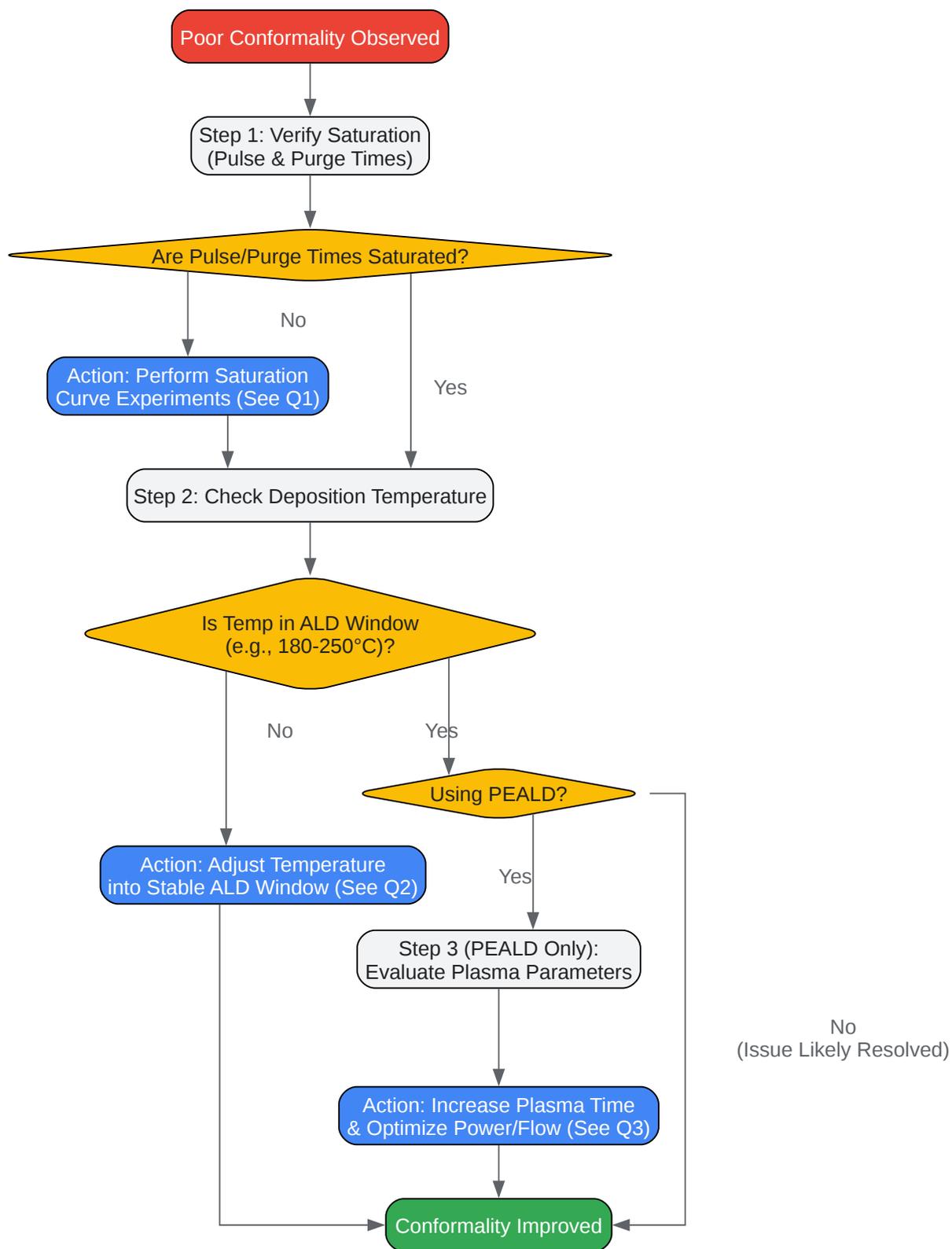
- **Plasma Power and Ion Bombardment:** High plasma power can introduce an ion-induced etching component or physical damage, which can alter the surface chemistry and affect conformality. Conversely, very low power may not generate enough radicals to fully react with the precursor layer in a reasonable time.

#### Solution: Optimizing PEALD Parameters

- **Extend Plasma Exposure Time:** The most direct way to combat radical recombination is to increase the plasma exposure time. This provides more opportunity for a sufficient number of radicals to diffuse to the bottom of the feature and complete the reaction. A study on PEALD HfO<sub>2</sub> demonstrated that GPC can continue to increase with longer O<sub>2</sub> plasma times, indicating the time-dependent nature of the reaction in some setups.<sup>[6]</sup>
- **Optimize O<sub>2</sub> Flow Rate and Power:** The ideal condition is often a balance. High O<sub>2</sub> flow with low plasma power, or low O<sub>2</sub> flow with high power, can sometimes produce smoother films. <sup>[6]</sup> Experiment with these parameters to find a condition that provides sufficient reactivity without causing etching or non-uniformity.
- **Consider Pulsed Plasma:** Some advanced ALD systems allow for pulsing the plasma during the co-reactant step. This can help manage the ion energy and radical density, potentially improving conformality.

#### Troubleshooting Workflow for Poor Conformality

Here is a logical workflow to diagnose and solve your conformality issues.



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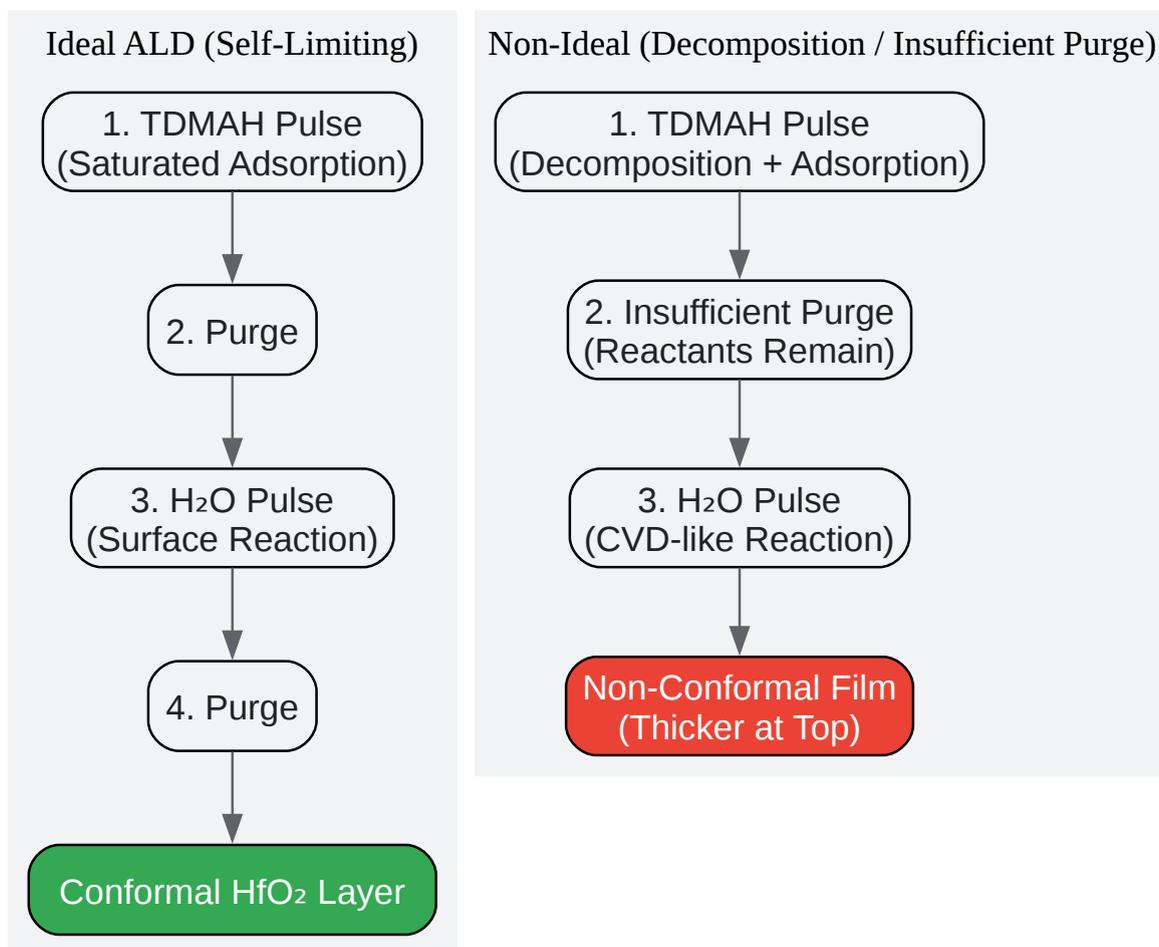
Caption: Troubleshooting workflow for diagnosing HfO<sub>2</sub> conformality issues.

## Frequently Asked Questions (FAQs)

### Q: What is the fundamental reason TDMAH is used for conformal HfO<sub>2</sub> films?

A: TDMAH, like other metal-organic ALD precursors, enables the deposition of highly conformal films due to the self-limiting nature of ALD reactions.[7] The process involves sequential, separated pulses of the TDMAH precursor and a co-reactant (like water). In an ideal cycle, TDMAH chemisorbs onto the substrate surface until all available reactive sites are occupied, at which point the reaction stops. This "saturation" occurs uniformly across all exposed surfaces, regardless of geometry. After purging excess precursor, the co-reactant is introduced to react with the adsorbed TDMAH layer, forming a monolayer of HfO<sub>2</sub>. This cycle is repeated to build the film layer by layer. This inherent self-limiting behavior is the key to achieving excellent conformality on high-aspect-ratio structures.[8]

Ideal ALD vs. Non-Ideal Growth Mechanisms



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Caption: Comparison of ideal ALD cycle vs. non-ideal, non-conformal growth.

## Q: Does the substrate surface preparation matter for conformality?

A: Yes, absolutely. The initial surface chemistry dictates the nucleation and growth during the first few ALD cycles. ALD of HfO<sub>2</sub> from TDMAH and water relies on the reaction with surface hydroxyl (-OH) groups.<sup>[7]</sup> A surface that is poorly cleaned, has organic residues, or is hydrogen-terminated (Si-H) instead of hydroxyl-terminated (Si-OH) can lead to a delayed start of the growth, known as a nucleation period. This can result in non-uniform initial growth and islanding, which compromises the conformality and quality of the final film.

For consistent, conformal growth, ensure your substrates have a clean, hydrophilic surface with a high density of -OH groups. A standard RCA clean for silicon substrates or a gentle O<sub>2</sub> plasma treatment for other materials is often recommended.[6]

## Q: Can I use ammonia water instead of deionized water as the co-reactant?

A: Yes, using ammonia water as the oxygen source has been studied.[1] Research indicates that the growth per cycle (GPC) is nearly identical to that of deionized water at the same temperature (e.g., 1.2 Å/cycle at 200°C).[1] The primary benefit reported is that using ammonia water can lead to an increase in the dielectric constant of the resulting HfO<sub>2</sub> film.[1] From a conformality perspective, as long as the pulse and purge times are properly saturated, the choice between deionized water and ammonia water should not significantly impact the film's uniformity on complex structures.

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